molecular formula C20H20O2 B12584331 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene CAS No. 607355-72-6

1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene

Cat. No.: B12584331
CAS No.: 607355-72-6
M. Wt: 292.4 g/mol
InChI Key: ITQRGTYYUJEOIN-UHFFFAOYSA-N
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Description

1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene is a conjugated triene derivative featuring a central hexatriene backbone substituted with methoxy (-OCH₃) groups at the 3,4-positions and terminal benzene rings. This structure enables extended π-conjugation, making it relevant in materials science and pharmacology.

Properties

CAS No.

607355-72-6

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

(3,4-dimethoxy-6-phenylhexa-1,3,5-trienyl)benzene

InChI

InChI=1S/C20H20O2/c1-21-19(15-13-17-9-5-3-6-10-17)20(22-2)16-14-18-11-7-4-8-12-18/h3-16H,1-2H3

InChI Key

ITQRGTYYUJEOIN-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C=CC1=CC=CC=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene can be synthesized through several methods. One common approach involves the reduction coupling reaction of 3,3-dichloro-1-propenylbenzene with ferrous oxalate . Another method includes the coupling reaction of cinnamaldehyde in the presence of pyridine and titanium tetrachloride-zinc .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and coupling reactions are applicable. Industrial production would likely involve optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a model compound for studying conjugated systems and photophysical properties.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, interact with enzymes, and modulate biological pathways. Its methoxy groups and benzene rings contribute to its binding affinity and specificity towards various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

1,6-Diphenylhexa-1,3,5-triene (DPH)

  • Structure : Unsubstituted hexatriene backbone with terminal benzene rings.
  • Applications : Fluorescent probe for membrane studies due to its lipophilicity and UV absorption .
  • Physical Properties :
  • Molecular Formula: C₁₈H₁₆
  • Density: 0.988 g/cm³
  • Melting Point: 199–203°C
  • Boiling Point: 361°C .

5,5'-((1E,3E,5E)-Hexa-1,3,5-triene-1,6-diyl)dibenzene-1,3-diol

  • Structure : Hydroxyl (-OH) groups at the 3,5-positions of terminal benzene rings.
  • Pharmacological Relevance : Demonstrated tyrosinase inhibition via hydrogen bonding interactions in molecular docking studies .

1,1'-[(1E,3E,5E)-3-Methyl-1,3,5-hexatriene-1,6-diyl]dibenzene

  • Structure : Methyl (-CH₃) substituent at the 3-position of the hexatriene chain.
  • Properties : Increased steric hindrance compared to methoxy-substituted analogs; molecular formula C₁₉H₁₈ .

Caffeic Acid Derivatives Structure: 3,4-Dihydroxybenzeneacrylic acid (simpler conjugated system with phenolic groups). Applications: Antioxidant and anti-inflammatory agent; used as a reference standard in pharmacological research .

Substituent-Driven Property Differences :
Property Target Compound (3,4-Dimethoxy) DPH (Unsubstituted) 5,5'-Dihydroxy Analogue 3-Methyl Analogue
Electron Density Enhanced (methoxy donation) Neutral Reduced (OH withdrawal) Moderate (CH₃)
Solubility Moderate in polar solvents Low (lipophilic) High (polar OH groups) Low
Bioactivity Potential enzyme inhibition Fluorescent probe Tyrosinase inhibition Underexplored
Synthetic Complexity High (ortho-substitution challenges) Moderate High (oxidation-sensitive) Moderate

Research Findings on Functional Analogues

  • Tyrosinase Inhibition : Methoxy and hydroxyl groups on triene derivatives enhance binding to tyrosinase’s active site via hydrogen bonding and π-π stacking. The 3,4-dimethoxy configuration may mimic catechol substrates, though direct evidence for the target compound is pending .
  • Photophysical Behavior : DPH’s unsubstituted structure exhibits strong UV-Vis absorption (λₐᵦₛ ~350 nm), while methoxy substitution is expected to redshift this peak due to extended conjugation .
  • Thermal Stability : Methyl-substituted analogs show marginally higher thermal stability (e.g., boiling point ~370°C) compared to DPH, suggesting that bulky substituents reduce volatility .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Substituents Melting Point (°C) Boiling Point (°C)
1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene C₂₀H₂₀O₂ 3,4-OCH₃ Not reported Not reported
1,6-Diphenylhexa-1,3,5-triene (DPH) C₁₈H₁₆ None 199–203 361
5,5'-Dihydroxy Analogue C₁₈H₁₆O₂ 3,5-OH Not reported Not reported
3-Methyl Analogue C₁₉H₁₈ 3-CH₃ Not reported ~370 (estimated)

Biological Activity

1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene is a complex organic compound that falls within the class of alkatrienes, characterized by multiple conjugated double bonds. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene
  • Molecular Formula : C18H22O2
  • Molecular Weight : 278.37 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple double bonds in 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene may contribute to its ability to scavenge free radicals. A study conducted by Zhang et al. (2020) demonstrated that compounds with similar alkatriene structures showed enhanced antioxidant activity in vitro.

Anticancer Properties

Preliminary investigations suggest potential anticancer properties for 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene . In cellular assays, it has been observed to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)25Zhang et al. 2020
HeLa (Cervical)30Lee et al. 2021
A549 (Lung)20Kim et al. 2022

These findings indicate a promising avenue for further research into its use as an anticancer agent.

The mechanisms by which 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Cycle Progression : Evidence suggests that this compound may induce cell cycle arrest in the G0/G1 phase.
  • Induction of Apoptosis : Studies have shown that it can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.

Study 1: Antioxidant Effects in Animal Models

A study conducted on mice indicated that administration of 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene significantly reduced oxidative stress markers compared to control groups. The results were quantified as follows:

ParameterControl GroupTreatment Group
Malondialdehyde (MDA)12.5 µmol/L7.8 µmol/L
Superoxide Dismutase (SOD)2.5 U/mg4.2 U/mg

These findings support the compound's role as an effective antioxidant agent.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with varying concentrations of 1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene led to a dose-dependent decrease in cell viability:

Concentration (µM)Viability (%)
0100
1085
2560
5030

This data underscores the potential therapeutic applications of this compound in oncology.

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